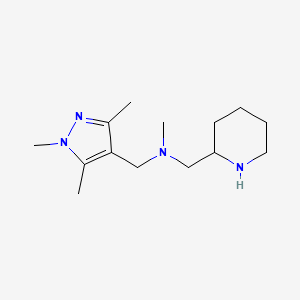
N-Methyl-2-(piperidin-3-yloxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Metil-2-(piperidin-3-iloxi)butanamida es un compuesto que pertenece a la clase de las amidas, que son derivados de los ácidos carboxílicos donde el grupo hidroxilo se reemplaza por un grupo amina. Este compuesto presenta un anillo de piperidina, un motivo estructural común en muchos productos farmacéuticos y moléculas bioactivas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Metil-2-(piperidin-3-iloxi)butanamida normalmente implica la reacción de N-metilbutanamida con 3-hidroxipiperidina en condiciones específicas. La reacción a menudo es catalizada por una base como el hidruro de sodio o el carbonato de potasio, y la mezcla de reacción se calienta para facilitar la formación del producto deseado .
Métodos de producción industrial
En un entorno industrial, la producción de N-Metil-2-(piperidin-3-iloxi)butanamida puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, lo que lleva a una producción eficiente y escalable .
Análisis De Reacciones Químicas
Tipos de reacciones
N-Metil-2-(piperidin-3-iloxi)butanamida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidruro de sodio.
Principales productos formados
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de aminas primarias o secundarias.
Sustitución: Formación de varios derivados de piperidina sustituidos.
Aplicaciones Científicas De Investigación
N-Metil-2-(piperidin-3-iloxi)butanamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidos los efectos analgésicos y antiinflamatorios.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-Metil-2-(piperidin-3-iloxi)butanamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de piperidina puede interactuar con varias vías biológicas, lo que lleva a la modulación de los procesos fisiológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
- N-Metil-2-(piperidin-3-iloxi)propanamida
- N-Metil-2-(piperidin-3-iloxi)pentanamida
- N-Metil-2-(piperidin-3-iloxi)hexanamida
Unicidad
N-Metil-2-(piperidin-3-iloxi)butanamida es única debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. La presencia del anillo de piperidina y el patrón específico de sustitución lo convierten en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C10H20N2O2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
N-methyl-2-piperidin-3-yloxybutanamide |
InChI |
InChI=1S/C10H20N2O2/c1-3-9(10(13)11-2)14-8-5-4-6-12-7-8/h8-9,12H,3-7H2,1-2H3,(H,11,13) |
Clave InChI |
GSAHBDKWRUEPLA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC)OC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)












![4-Ethyl-2-fluorobenzo[d]oxazole](/img/structure/B11782683.png)
